

Adipaldehyde: A Technical Guide to Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Adipaldehyde

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Introduction: **Adipaldehyde**, also known as 1,6-hexanedial, is an organic compound with the chemical formula $(\text{CH}_2)_4(\text{CHO})_2$.^[1] It is a bifunctional dialdehyde that presents as a colorless, oily liquid.^{[1][2]} Due to its high reactivity, it is often handled as an aqueous solution.^[1] The presence of two aldehyde groups at the termini of a six-carbon chain makes **adipaldehyde** a valuable, albeit challenging, precursor and intermediate in various chemical syntheses, particularly in the field of polymer chemistry as a potential component for nylon-related polymers.^{[1][2]} This document provides an in-depth overview of its chemical properties, reactivity, synthesis protocols, and analytical methods for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Adipaldehyde's physical and chemical characteristics are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
IUPAC Name	Hexanedial	[1]
Synonyms	1,6-Hexanedial, Adipic dialdehyde	[3]
CAS Number	1072-21-5	[1][3][4]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][3][4]
Molecular Weight	114.144 g/mol	[1][3]
Appearance	Colorless liquid/oil	[1][2][3]
Melting Point	-8 °C	[1][2][5]
Boiling Point	68–70 °C @ 3 mmHg; 189.8°C @ 760 mmHg	[1][6]
Density	1.003 g/cm ³	[1][2]
Flash Point	66.3 °C	[2][5][7]
Solubility	Soluble in water (34 g/L at 20°C), soluble in most organic solvents	[6][8]
Vapor Pressure	0.56 mmHg @ 25°C	[5][6]

Reactivity and Hazardous Reactions

The reactivity of **adipaldehyde** is dominated by the two terminal aldehyde functional groups. This bifunctionality dictates its chemical behavior and applications.

- **High Reactivity:** As a dialdehyde, it is highly reactive and can readily engage in reactions typical of aldehydes, but at both ends of the molecule.[2] This reactivity makes it a potent crosslinking agent but also contributes to its instability.[2]
- **Self-Condensation and Polymerization:** **Adipaldehyde** is prone to self-condensation reactions, particularly under basic conditions (aldol condensation), leading to the formation of oligomers and polymers.[2][9][10] This tendency can complicate its synthesis and storage.

- **Condensation Reactions:** It reacts with nucleophiles such as amines, alcohols, and thiols to form various condensation products.[2] These reactions are fundamental to its use as a crosslinking agent and in the synthesis of more complex molecules.
- **Oxidation:** The aldehyde groups can be readily oxidized to carboxylic acids.[8] Under appropriate conditions, **adipaldehyde** is oxidized to adipic acid, a key monomer in the production of nylon-6,6.[2]
- **Flammability and Hazards:** **Adipaldehyde** is a flammable liquid.[2] It is also classified as a hazardous compound, causing irritation to the skin, eyes, and respiratory system.[3][8] Due to its high reactivity, it can react with skin tissue, posing a risk of irritation and burns.[2][8]

Fig 1. Key reaction pathways of **adipaldehyde**.

Synthetic Methodologies

The synthesis of **adipaldehyde** has been explored through several routes, each with distinct advantages and challenges. Commercial synthesis has proven difficult due to the compound's high reactivity.[2]

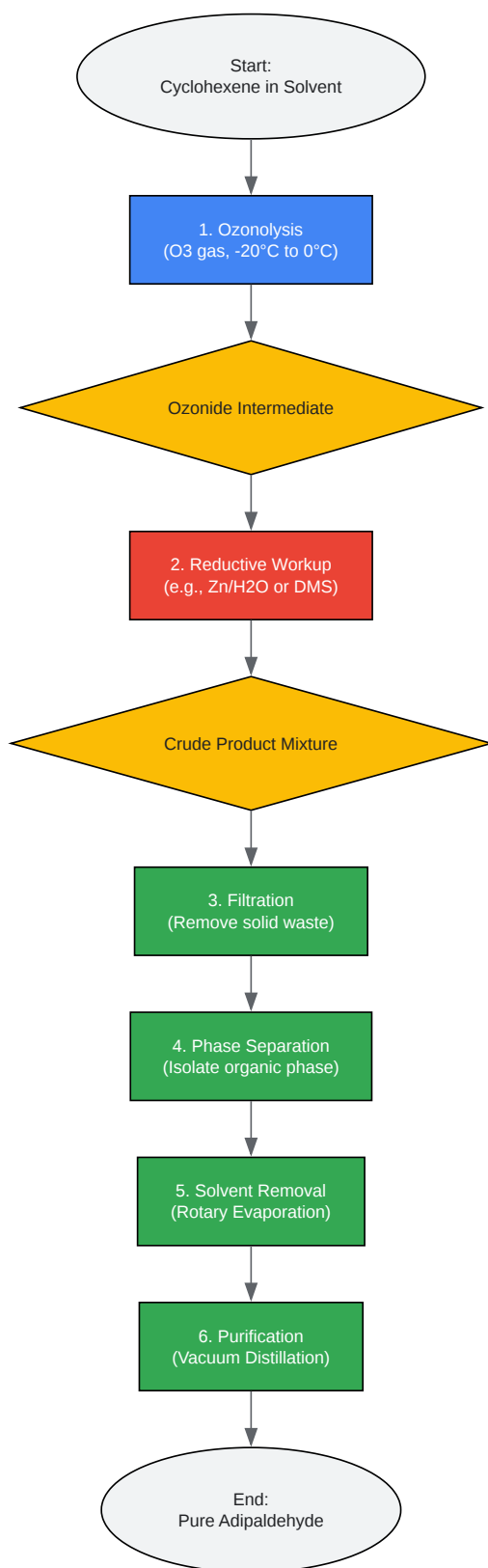
Ozonolysis of Cyclohexene

This is a common laboratory-scale method for producing **adipaldehyde**. It involves the oxidative cleavage of the double bond in cyclohexene by ozone, followed by a reductive workup to yield the dialdehyde.

Experimental Protocol:

- **Ozonolysis:** Dissolve cyclohexene in a suitable organic solvent (e.g., dichloromethane or a mixture with glacial acetic acid) and cool the solution to a low temperature, typically between -20°C and 0°C.[11] Bubble ozone gas through the solution until the reaction is complete, often indicated by a color change or by monitoring with a suitable indicator. This process forms a primary ozonide, which rearranges to a more stable ozonide intermediate.[12]
- **Reductive Workup:** Add the ozonide solution dropwise to an aqueous solution containing a reducing agent under a nitrogen atmosphere.[11]

- Zinc/Acetic Acid: A common method involves using zinc powder in acetic acid.^[2] The mixture is stirred at room temperature.
- Dimethyl Sulfide (DMS): An alternative is the use of dimethyl sulfide, which reduces the ozonide and is itself oxidized to dimethyl sulfoxide (DMSO).^[12]
- Isolation and Purification: After the reduction is complete, filter out any solid residues (e.g., unreacted zinc powder).^[11] Separate the organic phase from the aqueous phase.^[11] The organic solvent is removed by rotary evaporation to yield crude **adipaldehyde**.^[11] The final product is purified by vacuum distillation.^[11]



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Fig 2. Experimental workflow for **adipaldehyde** synthesis via ozonolysis.

Oxidation of 1,6-Hexanediol

This method provides a direct route from a C6 precursor and is a well-established laboratory synthesis.^[12]

Experimental Protocol:

- **Reagent Preparation:** Suspend pyridinium chlorochromate (PCC), an oxidizing agent, in a suitable anhydrous solvent like dichloromethane (CH_2Cl_2) in a reaction flask under an inert atmosphere.
- **Oxidation:** Dissolve 1,6-hexanediol in dichloromethane and add it in one portion to the stirred suspension of PCC. The original paper by Corey and Suggs describes this general method for oxidizing primary alcohols.^{[1][2]}
- **Reaction Monitoring:** The reaction is typically exothermic and results in the formation of a black residue. Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup and Isolation:** Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the solution through a pad of silica gel or Florisil to remove the chromium residues.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **adipaldehyde**. Further purification can be achieved via vacuum distillation.

Double Hydroformylation of 1,3-Butadiene

This atom-economical approach has been investigated as a potential commercial route, though it is not yet implemented.^{[2][12]} The process involves the addition of a formyl group (CHO) and a hydrogen atom across each of the double bonds in 1,3-butadiene using a rhodium-based catalyst.^{[2][12]} The selectivity towards the linear dialdehyde product over branched isomers is a key challenge and is highly dependent on the choice of ligands coordinated to the rhodium center.^[12]

Purification and Analysis Protocols

The inherent reactivity of **adipaldehyde** necessitates careful purification and analytical procedures.

Purification Methods

- **Vacuum Distillation:** This is the most common method for purifying **adipaldehyde**, as heating at atmospheric pressure can lead to decomposition or polymerization.[\[11\]](#)
- **Column Chromatography:** Purification by column chromatography on silica gel is possible but can be problematic, as the acidic nature of silica can catalyze decomposition.[\[13\]](#) It is advisable to use silica gel that has been neutralized with a base like triethylamine. Elution with a low-polarity solvent system (e.g., hexane/diethyl ether) allows the aldehyde to be separated from more polar impurities like alcohols or carboxylic acids.[\[13\]](#)
- **Bisulfite Adduct Formation:** A classic method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct.[\[13\]](#) The aldehyde is reacted with a concentrated sodium bisulfite solution. The resulting adduct can be separated from water-insoluble impurities by extraction. The aldehyde is then regenerated from the aqueous solution by adding a base (e.g., NaHCO_3).[\[13\]](#)

Analytical Techniques

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for identifying and quantifying **adipaldehyde** and any volatile impurities.[\[12\]](#) It provides both separation and structural information, allowing for high-confidence identification.[\[12\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation and purity assessment, confirming the presence of the characteristic aldehyde protons and carbons.
- **High-Performance Liquid Chromatography (HPLC):** For non-volatile analysis or for samples in complex matrices, HPLC is often used.[\[14\]](#) Since aldehydes lack a strong chromophore, they are typically derivatized before analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by UV-Vis detectors.[\[14\]](#)

Applications and Safety

- Applications: **Adipaldehyde** is primarily of interest as a precursor to polymers and as a chemical intermediate.[2][3] Its bifunctional nature allows it to act as a crosslinking agent in the synthesis of polymers and resins.[3] It has also been investigated for its potential antimicrobial properties.[3][15]
- Safety and Handling:
 - Personal Protective Equipment (PPE): Always handle **adipaldehyde** in a well-ventilated area or fume hood.[2][6][8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][6][8]
 - Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[2][6] The container should be tightly closed.[6] Due to its reactivity, storage in a freezer is recommended.
 - Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains.[6]

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